N-(4-methylphenyl)-6-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(4-methylphenyl)-6-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridazine ring, a trifluoromethyl group, and a carbamoyl group
Preparation Methods
The synthesis of N-(4-methylphenyl)-6-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the trifluoromethyl and carbamoyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization reactions: to form the pyridazine ring.
Substitution reactions: to introduce the trifluoromethyl group.
Amidation reactions: to attach the carbamoyl group.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
N-(4-methylphenyl)-6-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl and carbamoyl groups can participate in substitution reactions, leading to different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-methylphenyl)-6-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the carbamoyl group can participate in hydrogen bonding and other interactions. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other pyridazine derivatives and trifluoromethyl-substituted molecules. Compared to these, N-(4-methylphenyl)-6-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Some similar compounds are:
- N-(4-methylphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide
- 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine
- 4-Methyl-N-(2-trifluoromethyl-phenyl)-benzamide
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H17F3N4O3 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-6-oxo-1-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C21H17F3N4O3/c1-13-6-8-14(9-7-13)25-20(31)17-10-11-19(30)28(27-17)12-18(29)26-16-5-3-2-4-15(16)21(22,23)24/h2-11H,12H2,1H3,(H,25,31)(H,26,29) |
InChI Key |
RZNGYNARXPWERW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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